molecular formula C24H16Br2FN3O2 B409885 5-Bromo-1-[[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione CAS No. 337932-32-8

5-Bromo-1-[[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione

Cat. No. B409885
CAS RN: 337932-32-8
M. Wt: 557.2g/mol
InChI Key: DVVBRDALASWIFD-UHFFFAOYSA-N
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Description

5-Bromo-1-[[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione is a useful research compound. Its molecular formula is C24H16Br2FN3O2 and its molecular weight is 557.2g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1-[[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-[[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Research

Indole derivatives have been studied for their antiviral properties, particularly against RNA and DNA viruses. The presence of the indole nucleus, which is common in many bioactive compounds, allows these molecules to bind with high affinity to multiple receptors, making them potential candidates for antiviral drug development .

Anti-inflammatory Studies

The anti-inflammatory potential of indole derivatives is another area of interest. The structural complexity of the compound suggests it could be effective in modulating inflammatory pathways, which is crucial in the treatment of chronic inflammatory diseases .

Anticancer Activity

Indole structures are known to possess anticancer activities. The bromo and fluoro substituents on the phenyl rings of the compound may enhance its ability to interact with cancer cell lines, providing a pathway for the development of new anticancer agents .

Antimicrobial Applications

The antimicrobial properties of indole derivatives, including their action against bacteria and fungi, make them valuable in the search for new antibiotics. The compound’s ability to disrupt microbial cell processes could be harnessed to treat resistant strains of microbes .

Neuroprotective Effects

Research on indole derivatives has indicated potential neuroprotective effects. The compound’s influence on enzymes like acetylcholinesterase, which is involved in nerve pulse transmission, could be beneficial in treating neurodegenerative diseases .

Oxidative Stress Reduction

Compounds with an indole core have been associated with antioxidant activities. They may help in reducing oxidative stress, which is linked to various diseases. The compound could be investigated for its efficacy in scavenging free radicals .

Antidiabetic Research

The structural motif of indole is present in many pharmacologically active compounds that have shown antidiabetic effects. This compound could be explored for its potential to regulate blood sugar levels and treat diabetes .

Antimalarial Potential

Indole derivatives have also been reported to have antimalarial properties. The compound’s ability to interfere with the life cycle of the malaria parasite presents a promising avenue for antimalarial drug development .

properties

IUPAC Name

5-bromo-1-[[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Br2FN3O2/c25-16-5-1-14(2-6-16)20-12-22(15-3-8-18(27)9-4-15)30(28-20)13-29-21-10-7-17(26)11-19(21)23(31)24(29)32/h1-11,22H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVBRDALASWIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Br2FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-[[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione

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